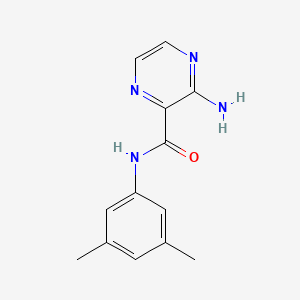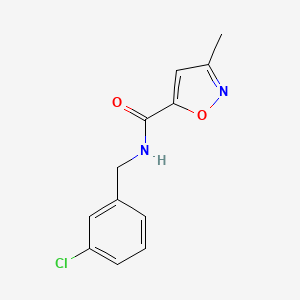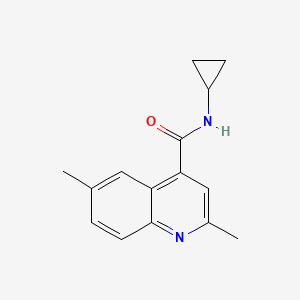![molecular formula C17H24N2O B7466014 N-[[2-(piperidin-1-ylmethyl)phenyl]methyl]cyclopropanecarboxamide](/img/structure/B7466014.png)
N-[[2-(piperidin-1-ylmethyl)phenyl]methyl]cyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[[2-(piperidin-1-ylmethyl)phenyl]methyl]cyclopropanecarboxamide, also known as PPC, is a small molecule that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. PPC is a cyclic amide that belongs to the class of compounds known as cyclopropanes. The unique structure of PPC makes it an attractive molecule for drug design, as it can interact with biological targets in a specific and selective manner.
作用机制
The mechanism of action of N-[[2-(piperidin-1-ylmethyl)phenyl]methyl]cyclopropanecarboxamide is not fully understood, but it is thought to involve the interaction of the molecule with specific binding sites on biological targets. This compound has been shown to bind to the active site of enzymes and to modulate the activity of receptors and ion channels. The precise mode of action of this compound depends on the specific target and the chemical properties of the molecule.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, depending on the target and cellular context. It has been shown to inhibit the activity of enzymes involved in inflammation and cancer, and to modulate the function of ion channels and receptors involved in neuronal signaling. In addition, this compound has been shown to have anti-inflammatory and analgesic effects in animal models.
实验室实验的优点和局限性
N-[[2-(piperidin-1-ylmethyl)phenyl]methyl]cyclopropanecarboxamide has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and purified, and it has a well-defined chemical structure that allows for precise modification and optimization. This compound can be used as a tool compound to study the function of specific biological targets and to identify new drug leads. However, there are also limitations to the use of this compound in lab experiments. It can be difficult to achieve high potency and selectivity for specific targets, and the complex synthesis and purification process can limit its availability.
未来方向
There are several future directions for research on N-[[2-(piperidin-1-ylmethyl)phenyl]methyl]cyclopropanecarboxamide. One area of interest is the development of novel compounds based on the structure of this compound that have improved potency and selectivity for specific targets. Another area of research is the study of the mechanism of action of this compound and its interaction with biological targets. In addition, this compound has potential applications in the treatment of a range of diseases, including cancer, inflammation, and neurological disorders, and further research is needed to explore these possibilities.
合成方法
The synthesis of N-[[2-(piperidin-1-ylmethyl)phenyl]methyl]cyclopropanecarboxamide involves a multi-step process that starts with the reaction of 2-(piperidin-1-ylmethyl)phenylboronic acid with cyclopropanecarboxylic acid chloride in the presence of a base. This reaction leads to the formation of the intermediate compound, which is then treated with a reducing agent such as lithium aluminum hydride to yield the final product, this compound. The synthesis of this compound is a complex process that requires careful control of reaction conditions and purification steps to ensure high yield and purity of the final product.
科学研究应用
N-[[2-(piperidin-1-ylmethyl)phenyl]methyl]cyclopropanecarboxamide has been extensively studied for its potential applications in drug discovery and development. It has been shown to have activity against a range of biological targets, including enzymes, receptors, and ion channels. This compound has been used as a tool compound to study the function of these targets and to identify new drug leads. In addition, this compound has been used as a starting point for the design of novel compounds with improved potency and selectivity.
属性
IUPAC Name |
N-[[2-(piperidin-1-ylmethyl)phenyl]methyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O/c20-17(14-8-9-14)18-12-15-6-2-3-7-16(15)13-19-10-4-1-5-11-19/h2-3,6-7,14H,1,4-5,8-13H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQOZXBRSGHCVEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=CC=C2CNC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-quinolin-8-ylacetamide](/img/structure/B7465941.png)
![[2-[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7465947.png)
![1-(2,4-Dichlorophenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B7465972.png)
![5-{[4-(2-methylphenyl)piperazin-1-yl]carbonyl}pyridin-2(1H)-one](/img/structure/B7465976.png)

![Ethyl 1-[2-(4-methoxyphenoxy)acetyl]piperidine-4-carboxylate](/img/structure/B7465991.png)
![N-[3-(benzylmethylamino)propyl]-3-chlorobenzamide](/img/structure/B7466000.png)
![1-(4-methoxyphenyl)-N-[3-(methylthio)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B7466001.png)
![2-[(2,5-dioxoimidazolidin-1-yl)methyl]-N-(4-methylpyridin-2-yl)benzamide](/img/structure/B7466006.png)

![3-[[Cyclohexyl(methyl)amino]methyl]-6-ethoxy-1,3-benzothiazole-2-thione](/img/structure/B7466027.png)
![4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-methyl-N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B7466036.png)